4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
2-FURALDEHYDE (6-TERT-PENTYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONE is a complex organic compound with the molecular formula C20H24N4OS and a molecular weight of 368.504 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is known for its unique structure, which includes a furaldehyde group and a tetrahydrobenzothieno pyrimidinyl hydrazone moiety.
Preparation Methods
The synthesis of 2-FURALDEHYDE (6-TERT-PENTYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONE involves several steps. One common method includes the condensation of 2-furaldehyde with the corresponding tetrahydrobenzothieno pyrimidinyl hydrazone under specific reaction conditions The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the condensation process
Chemical Reactions Analysis
2-FURALDEHYDE (6-TERT-PENTYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Limited industrial applications, primarily used in research and development settings.
Mechanism of Action
The mechanism of action for 2-FURALDEHYDE (6-TERT-PENTYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONE involves its interaction with specific molecular targets. The furaldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The tetrahydrobenzothieno pyrimidinyl hydrazone moiety may interact with various enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar compounds to 2-FURALDEHYDE (6-TERT-PENTYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONE include:
- 2-FURALDEHYDE (2-ETHYL-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONE : Similar structure but with an ethyl group instead of a tert-pentyl group .
- 2-CHLORO-6-FLUOROBENZALDEHYDE (6-TERT-PENTYL-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONE : Contains chloro and fluoro substituents on the benzaldehyde group .
- 2-[5-(3-CHLORO-4-METHYLPHENYL)-2-FURYL]-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE : Features a chloromethylphenyl group on the furaldehyde moiety .
Properties
Molecular Formula |
C20H24N4OS |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H24N4OS/c1-4-20(2,3)13-7-8-16-15(10-13)17-18(21-12-22-19(17)26-16)24-23-11-14-6-5-9-25-14/h5-6,9,11-13H,4,7-8,10H2,1-3H3,(H,21,22,24)/b23-11+ |
InChI Key |
VADZJGFRTIAEIW-FOKLQQMPSA-N |
Isomeric SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CC=CO4 |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=CO4 |
Origin of Product |
United States |
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